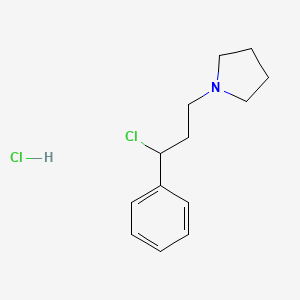
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is often used in research and industrial applications due to its unique chemical properties. The compound is characterized by a pyrrolidine ring attached to a 3-chloro-3-phenylpropyl group, making it a valuable building block in organic synthesis .
Méthodes De Préparation
The synthesis of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-chloro-3-phenylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Applications De Recherche Scientifique
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor in the synthesis of bioactive compounds.
Medicine: Research into the pharmacological properties of the compound and its derivatives may lead to the development of new therapeutic agents. Its potential as a drug candidate is explored in preclinical studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloro-3-phenylpropyl group can influence the binding affinity and specificity of the compound for its targets. The pyrrolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 1-(1-ethyl-3-phenylpropyl)pyrrolidine hydrochloride
- 1-(1-methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
- 3-(3-Chlorophenyl)pyrrolidine hydrochloride
- 1-methyl-3-(1-naphthyl)pyrrolidine hydrochloride
These compounds share structural similarities but differ in the substituents attached to the pyrrolidine ring. The unique combination of the 3-chloro-3-phenylpropyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
42796-83-8 |
|---|---|
Formule moléculaire |
C13H19Cl2N |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
1-(3-chloro-3-phenylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15;/h1-3,6-7,13H,4-5,8-11H2;1H |
Clé InChI |
DRZAJKIEBOHABP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(C2=CC=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)


![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)







![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)
